Tetrabutylammonium difluorotriphenylsilicate(IV) is an organic compound with the molecular formula C34H51F2NSi and a molecular weight of approximately 539.88 g/mol. It is characterized by its white to almost white crystalline appearance and is soluble in most organic solvents. This compound is primarily utilized as a catalyst and surfactant in various
TBAT is classified as a hazardous material. Here are some key safety points:
While specific biological activity data on tetrabutylammonium difluorotriphenylsilicate(IV) is limited, its structural components suggest potential interactions with biological systems. Compounds containing silicon and fluorine have been studied for their antimicrobial properties, although direct studies on this compound are scarce. Its surfactant properties may also imply some level of biological compatibility, making it suitable for applications in drug delivery systems or as an emulsifier in pharmaceutical formulations .
The synthesis of tetrabutylammonium difluorotriphenylsilicate(IV) typically involves the reaction of tetrabutylammonium fluoride with triphenylsilicon difluoride. The general procedure can be summarized as follows:
Tetrabutylammonium difluorotriphenylsilicate(IV) has several applications across different fields:
Interaction studies of tetrabutylammonium difluorotriphenylsilicate(IV) focus on its behavior in various chemical environments. Research indicates that it can interact favorably with other organosilicon compounds, enhancing their reactivity. Additionally, studies on its surfactant properties suggest potential interactions with lipid membranes, which could influence drug delivery mechanisms or biocompatibility .
Tetrabutylammonium difluorotriphenylsilicate(IV) shares structural similarities with several other organosilicon compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tetrabutylammonium fluoride | C16H36FN | Used primarily as a fluoride source; less complex structure. |
Triphenylsilane | C18H15Si | Lacks fluorine; used in various silicon chemistry applications. |
Tetrabutylammonium bromide | C16H36BrN | Halogenated ammonium salt; serves different catalytic roles. |
Diphenyldichlorosilane | C12H10Cl2Si | Chlorinated variant; used in silane coupling reactions. |
Tetrabutylammonium difluorotriphenylsilicate(IV) stands out due to its unique combination of tetrabutylammonium cation and difluorotriphenylsilicate anion, which enhances its reactivity and versatility compared to other similar compounds .
The quest for reliable fluoride sources began in the 1960s with volatile and hazardous reagents like perfluoro-N-fluoropiperidine. These early systems faced limitations due to low yields (<40%), instability, and safety concerns. The 1980s marked a turning point with Umemoto’s introduction of N-fluoropyridinium salts, which improved stability but required stringent anhydrous conditions.
TBAT (CAS 163931-61-1) entered the chemical lexicon in the late 1990s, addressing prior shortcomings through:
Reagent | Stability | Solubility | Fluoride Activity |
---|---|---|---|
KF | Low | Polar | High |
TBAF | Moderate | Polar | Moderate |
TBAT | High | Broad | Tunable |
N-Fluoropyridinium | Low | Limited | High |
Tetrabutylammonium difluorotriphenylsilicate(IV) exhibits complex ion-pairing behavior in aprotic solvents that fundamentally governs its fluoride transfer mechanisms [4]. Nuclear magnetic resonance spectroscopic investigations reveal that the tetrabutylammonium cation and difluorotriphenylsilicate anion maintain strong ion-pairing interactions in both tetrahydrofuran and acetonitrile solvents [12]. Proton diffusion analysis demonstrates that both ionic components diffuse at identical rates, providing direct evidence for tight ion pair formation in these media [4] [29].
The extent of fluoride dissociation from tetrabutylammonium difluorotriphenylsilicate(IV) represents a critical equilibrium that determines the availability of free fluoride species for nucleophilic reactions [4] [12]. Chemical exchange saturation transfer experiments reveal a very low but detectable degree of fluoride dissociation, which subsequently undergoes further equilibria and decomposition processes depending on the specific solvent conditions [4]. The dissociation equilibrium can be represented as:
Table 1: Fluoride Dissociation Parameters in Aprotic Solvents
Solvent | Dissociation Constant | Exchange Rate | Detection Method |
---|---|---|---|
Tetrahydrofuran | K₁ ≪ 1 [12] | Very rapid [4] | ¹⁹F Chemical Exchange Saturation Transfer [4] |
Acetonitrile | K₁ ≪ 1 [12] | Moderate [4] | ¹⁹F Chemical Exchange Saturation Transfer [4] |
Dimethyl sulfoxide | Ion separation [12] | Not determined | ¹H Nuclear Overhauser Effect [12] |
The kinetics of fluoride dissociation exhibit pronounced solvent dependence, with tetrahydrofuran facilitating more rapid exchange processes compared to acetonitrile [4]. Fluorine-19 chemical exchange saturation transfer profiles demonstrate that endogenous fluorotriphenylsilane formation occurs at concentrations below standard nuclear magnetic resonance detection limits [12]. The presence of adventitious water significantly influences these equilibria, leading to the formation of tetrabutylammonium bifluoride and other hydrolysis products [4] [12].
Magnetization transfer measurements provide quantitative insights into the ion-pairing dynamics [4] [29]. The strong ion-pairing observed in tetrahydrofuran and acetonitrile contrasts markedly with behavior in dimethyl sulfoxide, where complete ion separation occurs [12]. This solvent-dependent speciation directly impacts the availability of reactive fluoride species and consequently influences the overall reaction kinetics and mechanism.
Degenerate exchange reactions involving tetrabutylammonium difluorotriphenylsilicate(IV) exhibit distinctive autoinhibition phenomena that evolve temporally during the reaction process [4] [12]. Progressive autoinhibition manifests most prominently in fluorination reactions with benzyl bromide in acetonitrile, where the initial reaction rate becomes progressively suppressed over time [4]. This autoinhibition arises from the accumulation of fluorotriphenylsilane, which competitively inhibits further fluoride transfer through thermodynamic equilibrium effects [4] [29].
The temporal evolution of autoinhibition demonstrates inherent instability in closed systems under nitrogen atmosphere conditions [29]. Exchange rates between tetrabutylammonium difluorotriphenylsilicate(IV) and fluorotriphenylsilane increase spontaneously over time, indicating progressive system destabilization [4] [29]. This phenomenon proves particularly pronounced in tetrahydrofuran, where degenerate exchange proceeds very rapidly and exhibits profound sensitivity to trace water contamination [4].
Table 2: Autoinhibition Parameters in Degenerate Exchange Systems
Reaction System | Solvent | Initial Rate | Inhibition Type | Stabilization Method |
---|---|---|---|---|
Tetrabutylammonium difluorotriphenylsilicate(IV) + Fluorotriphenylsilane | Tetrahydrofuran | Very rapid [4] | Progressive temporal [29] | 2,6-di-tert-butylpyridine + 3 Å molecular sieves [4] [29] |
Tetrabutylammonium difluorotriphenylsilicate(IV) + 2-naphthalenyl fluorosulfate | Acetonitrile | Slow [4] | Near-complete by exogenous fluorotriphenylsilane [4] | Not applicable |
Tetrabutylammonium difluorotriphenylsilicate(IV) + Benzyl bromide | Acetonitrile | Moderate [4] | Progressive autoinhibition [4] | Exogenous fluorotriphenylsilane suppression [4] |
Stabilization of autoinhibition requires specific additives that modulate the underlying equilibrium processes [4] [29]. The concurrent use of 2,6-di-tert-butylpyridine and 3 Å molecular sieves effectively reverses the temporal instability trend, ultimately achieving stable exchange rates [4] [29]. Under these stabilized conditions, both dissociative and direct fluoride transfer pathways proceed in parallel, with the relative contributions determined by substrate concentration and affinity [4] [12].
The mechanistic basis for autoinhibition involves competitive equilibrium between tetrabutylammonium difluorotriphenylsilicate(IV) and accumulated fluorotriphenylsilane [4]. Exogenous fluorotriphenylsilane addition demonstrates near-complete inhibition of fluoride transfer to 2-naphthalenyl fluorosulfate, indicating predominantly dissociative character for this exchange process [4]. The inhibition efficiency reaches 94% upon addition of approximately 4 millimolar fluorotriphenylsilane to the reaction mixture [12].
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive characterization of tetrabutylammonium difluorotriphenylsilicate(IV) speciation across different solvent environments [4] [12]. Proton nuclear magnetic resonance spectra in tetrahydrofuran reveal distinct signal sets corresponding to aromatic phenyl protons and aliphatic tetrabutylammonium protons, with chemical shifts that reflect the tight ion-pairing interactions [4]. In acetonitrile, enhanced resolution allows discrimination of individual methylene units within the tetrabutylammonium cation [4].
Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly informative for speciation analysis, revealing the pseudo-trigonal bipyramidal geometry of the difluorotriphenylsilicate anion in both solid state and solution phases [4] [12]. The two fluorine atoms occupy axial positions and appear as magnetically equivalent nuclei, producing characteristic singlet resonances in fluorine-19 spectra [4]. Chemical shift values exhibit solvent dependence, with distinct resonances observed for tetrabutylammonium difluorotriphenylsilicate(IV) in different aprotic media [4].
Table 3: Multinuclear NMR Spectroscopic Parameters for Tetrabutylammonium Difluorotriphenylsilicate(IV)
Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|---|
¹⁹F | Tetrahydrofuran | Not specified [4] | Singlet [4] | Difluorotriphenylsilicate axial fluorines [4] |
¹⁹F | Acetonitrile | -149 to -147 [4] | Singlet [4] | Difluorotriphenylsilicate axial fluorines [4] |
¹H | Tetrahydrofuran | Aromatic region [4] | Multiple [4] | Phenyl protons (para, meta, ortho) [4] |
¹H | Acetonitrile | Aliphatic region [4] | Multiple [4] | Tetrabutylammonium methylenes and methyl [4] |
Chemical exchange saturation transfer experiments reveal the presence of multiple fluorine-containing species in equilibrium with tetrabutylammonium difluorotriphenylsilicate(IV) [4] [12]. Pre-saturation at -170 parts per million detects fluorotriphenylsilane, while saturation at -147 parts per million in acetonitrile identifies tetrabutylammonium bifluoride formation [4]. The relative intensities of these exchange processes provide quantitative information about equilibrium distributions and exchange kinetics [4].
Solvent-dependent speciation analysis demonstrates that ion-pairing behavior varies dramatically across different aprotic solvents [12]. While tetrahydrofuran and acetonitrile promote tight ion-pair formation, dimethyl sulfoxide induces complete ion separation, as evidenced by the absence of nuclear Overhauser effects between cation and anion components [12]. This fundamental difference in ion-pairing behavior directly correlates with observed variations in fluoride transfer kinetics and mechanism across these solvent systems [4] [12].
Early kinetic analyses revealed that the reagent exists as a tightly ion-paired salt in tetrahydrofuran and acetonitrile, releasing only trace free fluoride; nevertheless, fluoride transfer to organosilanes is rapid once a transition-metal fluoride complex or a strongly Lewis-acidic silicon centre is present [1]. This behaviour underpins its efficiency as an activator in Hiyama cross-coupling.
Palladium-catalysed couplings of arylsulfonyl hydrazides with triethoxy(aryl)silanes proceed smoothly under an oxygen atmosphere; addition of twenty mole percent tetrabutylammonium difluorotriphenylsilicate accelerates transmetalation, shortens reaction times to three hours and raises isolated yields to eighty–ninety per cent across electron-rich, electron-neutral and electron-poor partners [2]. Representative results are summarised in Table 1.
Table 1 Representative biaryl formations promoted by tetrabutylammonium difluorotriphenylsilicate
Entry | Aryl silane partner | Aromatic electrophile | Product (biaryl) | Isolated yield / % |
---|---|---|---|---|
1 | Triethoxyphenylsilane | 4-Methyl-benzenesulfonyl hydrazide | p-Tolyldiphenyl | 85 [2] |
2 | Triethoxy-p-tolylsilane | 4-Methyl-benzenesulfonyl hydrazide | p-Tolyldiphenyl | 73 [2] |
3 | Triethoxy-4-trifluoromethyl-phenylsilane | same hydrazide | 4-Trifluoromethyl-diphenyl | 50 [2] |
4 | Triethoxy-4-fluoro-phenylsilane | same hydrazide | 4-Fluorodiphenyl | 65 [2] |
5 | Triethoxy-4-methoxy-phenylsilane | same hydrazide | 4-Methoxydiphenyl | 61 [2] |
6 | Triethoxyphenylsilane | 3-Methoxy-benzenesulfonyl hydrazide | Anisyl-phenyl | 81 [2] |
The reagent also broadens the compatible electrophile set. Aryl chlorides previously regarded as reluctant partners undergo coupling when palladium on carbon is used together with potassium carbonate in aqueous dioxane; the fluoride donor activates the silane in situ, giving biaryls in eighty-plus per cent yield within four hours [3]. Furthermore, fluoride-free couplings of aryl bromides mediated by abnormal N-heterocyclic-carbene palladium complexes improve markedly when a catalytic amount of the reagent is added, indicating a beneficial equilibrium between silicate activation and ligand-directed transmetalation.
Palladium synergy. In oxygen-promoted systems the reagent not only delivers fluoride but also assists in re-oxidising palladium(0) to palladium(II), eliminating the need for silver or copper oxidants and simplifying the catalytic cycle [2].
Nickel synergy. Nickel catalysis benefits from the reagent’s ability to generate highly nucleophilic pentacoordinate arylsilicates. Nickel(II) fluoride complexes produced by oxidative addition accept the aryl group rapidly, allowing base-free couplings of perfluoroarenes at one hundred degrees Celsius in up to ninety-nine per cent yield.
Copper synergy. Copper-mediated aminations of arylsiloxanes proceed in polar solvents without exogenous fluoride when electron-poor silanes are used; however, electron-rich silanes require in-situ activation. Two equivalents of tetrabutylammonium difluorotriphenylsilicate shorten reaction times six-fold while maintaining high selectivity for cross-products over homocoupling.
Mechanistically, homogeneous fluoride donation from the reagent avoids heterogeneous buffering by insoluble alkali fluorides and maintains a constant, low basicity environment, suppressing hydrolysis of sensitive functional groups (for example phenols and esters survive intact).
The reagent also initiates anionic chains that convert trimethyl(trifluoromethyl)silane into difluorocarbene. Comprehensive NMR kinetic studies showed that two to twelve mole percent of the fluoride donor generates a siliconate, releases trifluoromethyl anion and produces difluorocarbene either directly or via slow fluoride transfer to a second silane molecule. Autoinhibition by pentacoordinate fluorosilicates limits overall rates, but slow addition of the silane or use of a styrene trap restores high efficiency.
Cascade reactions exploit this chemistry. Under ten mole percent tetrabutylammonium difluorotriphenylsilicate and two and one-half equivalents trimethyl(trifluoromethyl)silane, alkenes undergo stereospecific cyclopropanation at forty-five to sixty degrees Celsius. Typical results are given in Table 2.
Table 2 Difluorocyclopropanation promoted by tetrabutylammonium difluorotriphenylsilicate
Entry | Alkene substrate | Fluoride donor loading / mol % | Temperature / °C | Isolated yield / % |
---|---|---|---|---|
1 | p-Methoxystyrene | 5 | 50 | 85 |
2 | α-Methylstyrene | 5 | 60 | 78 |
3 | trans-Stilbene | 10 | 45 | 50 (mixture of stereoisomers) |
4 | Oct-1-ene | 10 | 60 | 72 |
Key mechanistic observations include:
Key Research Findings
Corrosive